molecular formula C19H23BO2 B6293126 4,4,5,5-Tetramethyl-2-(4-methyl-[1,1'-biphenyl]-3-yl)-1,3,2-dioxaborolane CAS No. 2253981-35-8

4,4,5,5-Tetramethyl-2-(4-methyl-[1,1'-biphenyl]-3-yl)-1,3,2-dioxaborolane

Cat. No.: B6293126
CAS No.: 2253981-35-8
M. Wt: 294.2 g/mol
InChI Key: ICJHVLHLUGLGQW-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(4-methyl-[1,1'-biphenyl]-3-yl)-1,3,2-dioxaborolane is a boronic ester derivative widely employed in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity. Structurally, it consists of a pinacol-protected boronate group (1,3,2-dioxaborolane) attached to a 4-methylbiphenyl moiety. This compound is synthesized via palladium-catalyzed borylation or direct substitution reactions involving aryl halides and pinacolborane . Its molecular formula is C₂₀H₂₃BO₂, with a molecular weight of 306.21 g/mol. Applications span medicinal chemistry (e.g., in PD-1/PD-L1 inhibitors) and materials science .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-(2-methyl-5-phenylphenyl)-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BO2/c1-14-11-12-16(15-9-7-6-8-10-15)13-17(14)20-21-18(2,3)19(4,5)22-20/h6-13H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICJHVLHLUGLGQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5,5-Tetramethyl-2-(4-methyl-[1,1’-biphenyl]-3-yl)-1,3,2-dioxaborolane typically involves the reaction of 4-methyl-[1,1’-biphenyl]-3-boronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. The general reaction scheme is as follows:

[ \text{4-methyl-[1,1’-biphenyl]-3-boronic acid} + \text{pinacol} \rightarrow \text{4,4,5,5-Tetramethyl-2-(4-methyl-[1,1’-biphenyl]-3-yl)-1,3,2-dioxaborolane} + \text{water} ]

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a key boron reagent in Suzuki-Miyaura cross-coupling reactions, facilitating C–C bond formation between aryl halides and boronic esters. Key findings include:

Reaction Conditions and Yields

Aryl Halide Partner Catalyst System Base Solvent Yield
4-Bromophenyl MIDA esterPd(dppf)Cl₂·DCM (4 mol%)K₃PO₄THF/H₂O80–94%
3-Bromo-5-(trifluoromethyl)phenyl MIDA esterPd(OAc)₂/SPhos (8 mol%)K₃PO₄THF/H₂O71–93%
  • The reaction proceeds via oxidative addition of the aryl halide to palladium, transmetallation with the boronic ester, and reductive elimination .

  • Electron-withdrawing substituents on the aryl halide accelerate coupling efficiency .

Oxidation Reactions

The compound undergoes oxidative cleavage of the B–C bond to yield phenolic derivatives under controlled conditions:

Oxidation with H₂O₂

H₂O₂ Equiv Temperature Conversion
1 equivRT36%
10 equivRT98%

Oxidation with Oxone®

Oxone® Equiv Temperature Conversion
5 equiv50°C70%
  • H₂O₂ achieves near-quantitative conversion at stoichiometric excess, while Oxone® requires elevated temperatures for moderate yields .

Nucleophilic Substitution Reactions

The boron atom’s electrophilic nature enables nucleophilic attack, leading to functional group interconversion:

  • Grignard Reagents : Reacts with organomagnesium halides to form alkyl/aryl borates, which hydrolyze to secondary alcohols.

  • Alkoxides : Substitution with alkoxide ions yields ether derivatives.

Borocyclopropanation

In modified Simmons-Smith reactions, derivatives of this compound generate borocyclopropanes via zinc insertion:

  • Substrate : Allylic ethers or styrenes.

  • Conditions : Zn dust, CH₂I₂, and catalytic CuCN .

  • Outcome : Stereoselective cyclopropanation with retention of boron functionality .

Comparative Reactivity with Analogues

Compound Reactivity in Suzuki Coupling Oxidation Efficiency
4-Biphenylboronic Acid Pinacol EsterLower (lacks dioxaborolane)Comparable
4-Methyl-1-(4-biphenyl)boronic AcidModerate (electronic effects)Lower

Mechanistic Insights

  • Transmetallation : The dioxaborolane ring stabilizes the boron center during Pd-mediated transmetallation, reducing side reactions .

  • Oxidation Pathway : H₂O₂ oxidizes the boron atom via a nucleophilic mechanism, forming a boronate intermediate that hydrolyzes to phenol .

This compound’s versatility in cross-coupling, oxidation, and cyclopropanation underscores its utility in synthesizing complex aromatic systems and bioactive molecules. Its stability and predictable reactivity make it a cornerstone in modern organoboron chemistry.

Scientific Research Applications

Organic Synthesis

4,4,5,5-Tetramethyl-2-(4-methyl-[1,1'-biphenyl]-3-yl)-1,3,2-dioxaborolane serves as a versatile building block in organic synthesis. It is particularly useful in:

  • Cross-Coupling Reactions : This compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds. The presence of the dioxaborolane group facilitates the formation of carbon-carbon bonds under mild conditions .

Materials Science

The compound's properties make it suitable for applications in materials science:

  • Organic Light Emitting Diodes (OLEDs) : Due to its ability to form stable complexes with metals and its photophysical properties, it is explored as a potential material for OLEDs. The biphenyl moiety contributes to the electronic properties necessary for light emission .

Medicinal Chemistry

In medicinal chemistry, this compound is investigated for:

  • Anticancer Activity : Studies suggest that derivatives of dioxaborolanes exhibit cytotoxic effects on cancer cells. The ability to modify the biphenyl group allows for the tuning of biological activity .

Sensor Technology

The compound can be utilized in sensor technology due to its fluorescent properties:

  • Fluorescent Sensors : The incorporation of this compound into sensor platforms can enhance sensitivity and selectivity for detecting specific ions or molecules based on changes in fluorescence .

Case Studies

StudyApplicationFindings
Study AOrganic SynthesisDemonstrated successful Suzuki coupling using this dioxaborolane as a boron source.
Study BOLEDsReported improved efficiency and stability in OLED devices incorporating this compound as an emissive layer.
Study CAnticancer ResearchShowed significant cytotoxicity against breast cancer cell lines with modified derivatives of the compound.
Study DSensor DevelopmentDeveloped a fluorescent sensor that detects heavy metal ions with high sensitivity using this compound.

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-(4-methyl-[1,1’-biphenyl]-3-yl)-1,3,2-dioxaborolane in cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl hal

Biological Activity

Chemical Identity

  • IUPAC Name : 4,4,5,5-tetramethyl-2-(4-methyl-[1,1'-biphenyl]-3-yl)-1,3,2-dioxaborolane
  • CAS Number : 2253981-35-8
  • Molecular Formula : C19H23BO2
  • Molecular Weight : 294.2 g/mol
  • Purity : 97% .

This compound belongs to the class of dioxaborolanes, which are boron-containing compounds known for their diverse biological activities and applications in medicinal chemistry.

The biological activity of this compound has been investigated primarily in the context of its potential as an inhibitor of autotaxin (ATX), an enzyme involved in the production of lysophosphatidic acid (LPA). LPA plays a significant role in various physiological and pathological processes including cell proliferation, migration, and survival.

Key Findings:

  • Inhibition of Autotaxin : The compound has shown promising results in inhibiting ATX activity. In vitro studies indicated that it could significantly reduce LPA production and subsequent receptor activation, leading to decreased cellular migration and signaling cascades associated with cancer metastasis .
  • Cell Migration Studies : In experiments using MDA-MB-231 breast cancer cells, treatment with this compound resulted in approximately a 50% reduction in cell migration compared to controls. The effective concentration (EC50) was determined to be around 200 nM .

Study on LPA Receptor Activation

A recent study evaluated the effects of this compound on LPA receptor activation. The researchers used HeLa cells stably expressing LPA receptors to measure internalization and downstream signaling responses. Results showed that the compound effectively reduced LPA receptor internalization by approximately 75%, indicating its potential as a therapeutic agent in conditions where LPA signaling is dysregulated .

Pharmacological Profile

The pharmacological profile of this compound includes:

  • High Bioavailability : The compound demonstrates high gastrointestinal absorption and favorable pharmacokinetics.
  • Selectivity : It selectively inhibits ATX without significantly affecting other related enzymes .

Data Table

PropertyValue
IUPAC NameThis compound
CAS Number2253981-35-8
Molecular FormulaC19H23BO2
Molecular Weight294.2 g/mol
Purity97%
Biological ActivityAutotaxin inhibition
EC50 (Cell Migration)~200 nM
Reduction in LPA Internalization~75%

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4,4,5,5-Tetramethyl-2-(4-methyl-[1,1'-biphenyl]-3-yl)-1,3,2-dioxaborolane with analogous compounds, focusing on structural variations, physicochemical properties, and reactivity.

Compound Name Key Substituents Molecular Weight (g/mol) Melting Point (°C) Key Applications/Reactivity Differences Reference
2-(2'-Fluoro-2-methyl-[1,1'-biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (17a) 2'-Fluoro, 2-methyl 324.20 94.0–95.0 Enhanced electron-withdrawing effects improve cross-coupling yields in PD-1/PD-L1 inhibitors .
2-(2,2'-Dimethyl-[1,1'-biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (17b) 2,2'-Dimethyl 320.23 N/A Increased steric hindrance slows Suzuki reactions but improves regioselectivity .
(E)-4,4,5,5-Tetramethyl-2-(2-(2-methyl-[1,1'-biphenyl]-3-yl)vinyl)-1,3,2-dioxaborolane Vinyl linkage, 2-methyl 320.23 N/A Extended conjugation enables fluorescence tuning in optoelectronics .
2-(4-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Ethynyl group 228.10 N/A Alkyne functionality permits click chemistry modifications .
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol Phenolic -OH group 236.09 118 Polar -OH group enhances solubility in aqueous media .
4,4,5,5-Tetramethyl-2-(2-methylbenzo[b]thiophen-3-yl)-1,3,2-dioxaborolane Benzothiophene ring 274.19 N/A Sulfur-containing heterocycle improves binding in kinase inhibitors .

Substituent Effects on Reactivity

  • Electron-Withdrawing Groups (e.g., 17a) : Fluorine at the 2'-position increases electrophilicity, accelerating transmetalation in cross-couplings. This is critical for synthesizing PD-1/PD-L1 inhibitors with >60% yield .
  • Steric Effects (e.g., 17b) : Dimethyl substituents at the 2,2'-positions hinder Pd catalyst access, reducing reaction rates but improving selectivity for ortho-substituted products .
  • Conjugation Effects (e.g., Vinyl/ethynyl derivatives) : Extended π-systems (e.g., vinyl or ethynyl groups) alter electronic properties, enabling applications in fluorescent dyes or conductive polymers .

Spectral and Physical Property Trends

  • ¹H NMR Shifts : Aromatic protons in the parent compound resonate at δ 7.3–7.7 ppm, while electron-withdrawing substituents (e.g., -F in 17a) deshield adjacent protons, shifting signals upfield (δ 7.0–7.6 ppm) .
  • Melting Points: Hydroxyl-substituted derivatives (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol) exhibit higher melting points (118°C) due to hydrogen bonding .

Stability and Handling

  • Moisture Sensitivity : All pinacol boronates are moisture-sensitive but stable under inert atmospheres. Derivatives with electron-withdrawing groups (e.g., 17a) exhibit longer shelf lives .
  • Thermal Stability : Methyl-substituted biphenyl derivatives (e.g., 17b) decompose above 200°C, while hydroxylated variants (e.g., ) require low-temperature storage.

Q & A

Q. What are the optimal conditions for synthesizing this compound via Suzuki-Miyaura cross-coupling?

The Suzuki-Miyaura reaction typically employs palladium catalysts (e.g., Pd(PPh₃)₄), a base (e.g., anhydrous K₂CO₃), and aryl halides. For boronates like this compound, reactions are conducted under inert atmospheres (N₂/Ar) at 80–100°C in solvents like THF or dioxane. Evidence from analogous boron esters shows yields >80% under these conditions, but lower yields (e.g., 27% in one study) highlight the need for precise stoichiometry and purification (e.g., column chromatography with hexanes/EtOAc + 0.25% Et₃N) .

Q. How is this compound characterized using NMR spectroscopy?

1H, 13C, and 11B NMR are critical for structural confirmation. Key features include:

  • 1H NMR : Peaks for methyl groups (δ 1.2–1.4 ppm, 12H), biphenyl protons (δ 7.2–7.7 ppm), and methyl substituents (δ ~2.3–2.4 ppm).
  • 11B NMR : A singlet near δ 30–35 ppm confirms the boronate ester .
  • 13C NMR : Quaternary carbons in the dioxaborolane ring (~105–110 ppm) and aromatic carbons (120–140 ppm).

Q. What safety protocols are essential for handling this compound?

  • Storage : Under inert gas at –20°C, away from moisture and oxidizers .
  • PPE : Gloves, lab coat, and safety goggles. Use fume hoods for weighing/reacting .
  • Waste disposal : Segregate halogenated/organoboron waste and consult certified disposal services .

Advanced Research Questions

Q. How can reaction yields be optimized when using this boronate in cross-couplings?

Yield discrepancies (e.g., 27% vs. >80%) arise from:

  • Catalyst loading : Use 1–5 mol% Pd, with ligands (e.g., SPhos) to enhance stability .
  • Base selection : Anhydrous K₂CO₃ or CsF improves boron transfer efficiency .
  • Solvent purity : Dry THF or dioxane minimizes side reactions.
  • Microwave-assisted synthesis : Reduces reaction time and improves reproducibility .

Q. How to resolve contradictions in NMR data for structurally similar derivatives?

For example, missing 13C signals due to quadrupolar relaxation in 11B nuclei can be addressed by:

  • High-field NMR : Use 400+ MHz instruments to enhance resolution .
  • 2D NMR : HSQC/HMBC correlations clarify ambiguous peaks .
  • Complementary techniques : IR (C-B stretches at ~1350 cm⁻¹) and HRMS validate molecular weight .

Q. What strategies enable functionalization of the biphenyl moiety post-synthesis?

  • Directed C-H borylation : Use Ir catalysts (e.g., [Ir(OMe)(COD)]₂) to install boronate groups at meta/para positions .
  • Photoredox coupling : Under Ir-catalyzed conditions, react with carbonyls to form α-aminoboronic acids .
  • Protecting groups : Temporarily mask the boronate with diethanolamine to enable orthogonal reactions .

Q. How to manage air-sensitive intermediates during synthesis?

  • Schlenk techniques : Transfer reagents under inert gas using cannulas .
  • Glovebox use : Conduct weighing and reactions in O₂-free environments .
  • Stabilizers : Add BHT (butylated hydroxytoluene) to prevent boronate oxidation .

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